3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic compound that contains a phosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of 4-methylbenzaldehyde with a suitable phosphine reagent under controlled conditions. One common method involves the use of a Wittig reaction, where the phosphine reagent reacts with the aldehyde to form the desired phosphole compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphole-forming reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The phosphole ring can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphole oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted phosphole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as phosphole-based polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The phosphole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
3-Methyl-1-(4-chlorophenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
3-Methyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring of 3-Methyl-1-(4-methylphenyl)-2,5-dihydro-1H-1lambda~5~-phosphol-1-one imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
CAS No. |
13829-65-7 |
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Molecular Formula |
C12H15OP |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H15OP/c1-10-3-5-12(6-4-10)14(13)8-7-11(2)9-14/h3-7H,8-9H2,1-2H3 |
InChI Key |
JPDFJIRFZNFNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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